2-(Piperidin-3-YL)pyrazine

Catalog No.
S12798236
CAS No.
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-3-YL)pyrazine

Product Name

2-(Piperidin-3-YL)pyrazine

IUPAC Name

2-piperidin-3-ylpyrazine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h4-5,7-8,10H,1-3,6H2

InChI Key

VHWCZTHVHRQAOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC=CN=C2

2-(Piperidin-3-YL)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a piperidine moiety. Its molecular formula is C9H12N2C_9H_{12}N_2, and it has garnered attention in medicinal chemistry due to its potential biological activities. The structure consists of a six-membered piperidine ring attached to a five-membered pyrazine ring, contributing to its unique chemical properties and reactivity.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl or carboxylic acid derivatives.
  • Reduction: It can undergo reduction to yield different derivatives, depending on the reducing agents employed.
  • Substitution Reactions: The nitrogen atoms in the pyrazine and piperidine rings can facilitate electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The major products formed from these reactions depend on specific reagents and conditions, such as the use of potassium permanganate or lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 2-(Piperidin-3-YL)pyrazine exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazine compounds, including this one, can inhibit microbial growth and demonstrate cytotoxic effects against various cancer cell lines . Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, leading to alterations in their activity.

The synthesis of 2-(Piperidin-3-YL)pyrazine typically involves several methods:

  • Condensation Reactions: One common approach is the condensation of piperidine with pyrazine derivatives under acidic or basic conditions.
  • Cyclization Reactions: Another method entails cyclization reactions involving appropriate precursors that facilitate the formation of both rings simultaneously.
  • Reduction of Precursors: Reduction reactions can also be employed to convert suitable precursors into 2-(Piperidin-3-YL)pyrazine .

These synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.

2-(Piperidin-3-YL)pyrazine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Biological Research: Investigated for its potential therapeutic applications, particularly in developing new drugs targeting infections or cancer.
  • Industrial

Interaction studies involving 2-(Piperidin-3-YL)pyrazine have revealed its potential as a lead compound for drug development. Molecular docking studies indicate that it may bind effectively to specific targets involved in disease pathways. These interactions are crucial for understanding its pharmacological profile and guiding further modifications to enhance efficacy and selectivity

Several compounds share structural similarities with 2-(Piperidin-3-YL)pyrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-(Piperidin-3-yl)pyrazinePyrazine derivativeExhibits strong binding affinity to certain receptors.
1-(Pyrazin-2-yl)piperidinPyrazinyl-piperidineNotable for its anti-tubercular activity.
5-Amino-pyrazineAmino-substituted pyrazineKnown for diverse biological activities including anti-inflammatory effects.

While these compounds share structural characteristics, 2-(Piperidin-3-YL)pyrazine is unique due to its specific biological activities and potential therapeutic applications, making it a promising candidate for further research and development .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.110947427 g/mol

Monoisotopic Mass

163.110947427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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